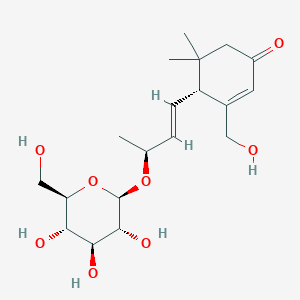

![molecular formula C17H24F2N6O B11932914 (3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)

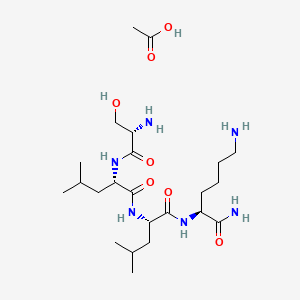

(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone is a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor. This compound has shown promise in the treatment of type 2 diabetes due to its ability to regulate blood glucose levels by inhibiting the DPP-4 enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone involves multiple steps, including the formation of the pyrrolidine and piperazine rings, followed by their functionalization and coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are employed to monitor and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone undergoes various chemical reactions, including:

Oxidation: Hydroxylation at the 5′ position of the pyrimidine ring.

Reduction: Amide hydrolysis.

Substitution: N-dealkylation at the piperazine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include cytochrome P450 isoforms (CYP2D6 and CYP3A4) for hydroxylation, and specific conditions such as controlled pH and temperature to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, dealkylated compounds, and hydrolyzed amides .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study enzyme inhibition and reaction mechanisms. Its selective inhibition of DPP-4 makes it a valuable tool for understanding enzyme-substrate interactions .

Biology

In biological research, (3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone is used to study cellular processes regulated by DPP-4, including glucose metabolism and immune responses .

Medicine

Medically, this compound has been investigated for its potential to treat type 2 diabetes by regulating blood glucose levels. It has shown efficacy in preclinical studies and has progressed to phase 3 clinical trials .

Industry

In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. Its high oral bioavailability and low plasma protein binding make it an attractive candidate for drug development .

Mechanism of Action

The compound exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, leading to improved insulin secretion and reduced glucagon release. This results in better regulation of blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

- Sitagliptin

- Saxagliptin

- Linagliptin

Uniqueness

Compared to similar compounds, (3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone exhibits higher selectivity and potency as a DPP-4 inhibitor. Its unique chemical structure allows for better oral bioavailability and lower plasma protein binding, making it a promising candidate for the treatment of type 2 diabetes .

Properties

Molecular Formula |

C17H24F2N6O |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m1/s1 |

InChI Key |

QWEWGXUTRTXFRF-ZIAGYGMSSA-N |

Isomeric SMILES |

C1CN(CC1(F)F)C(=O)[C@H]2C[C@H](CN2)N3CCN(CC3)C4=NC=CC=N4 |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

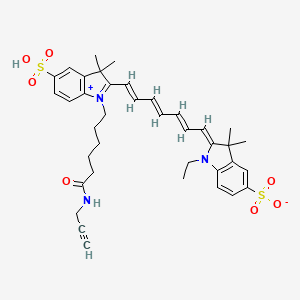

![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)

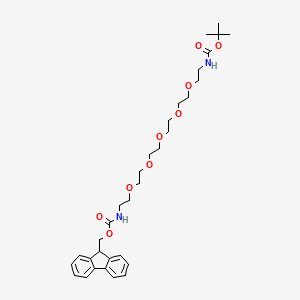

![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)

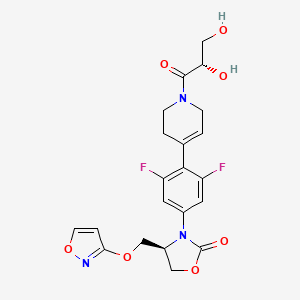

![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)